2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
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Description
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Studies on similar compounds, such as the synthesis of novel pyridine and fused pyridine derivatives, have highlighted their potential in molecular docking and in vitro screenings. These compounds have shown moderate to good binding energies on target proteins, indicating their potential in drug development for antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Antagonistic Properties
Another area of interest is the discovery and characterization of compounds with antagonistic properties, such as histamine H3 receptor inverse agonists. These are considered for the treatment of attentional and cognitive disorders, showing the relevance of pyridazinone derivatives in neuropharmacology (R. Hudkins et al., 2011).
Synthesis of Fused Azines
The synthesis of novel classes of pyridazin-3-one derivatives and their utility in the synthesis of fused azines indicates the chemical versatility and potential application of such compounds in creating new pharmacologically active molecules (H. M. Ibrahim & H. Behbehani, 2014).
Antioxidant and Antitumor Evaluation
Research on N-substituted-2-amino-1,3,4-thiadiazoles, which could be structurally related to the compound , has shown promising results in cytotoxicity and antioxidant activities. This suggests the potential of such compounds in the development of new treatments for cancer and oxidative stress-related diseases (W. Hamama et al., 2013).
Insecticidal Assessment
Another study focused on the insecticidal properties of heterocycles against the cotton leafworm, showcasing the potential agricultural applications of pyridazinone derivatives in pest management (A. Fadda et al., 2017).
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-8-17(26-22-11)19-16(23)10-27-18-7-5-14(20-21-18)13-9-12(24-2)4-6-15(13)25-3/h4-9H,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUUGRGLAPSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.